5-Ethyl-2-methylpyridine

Beschreibung

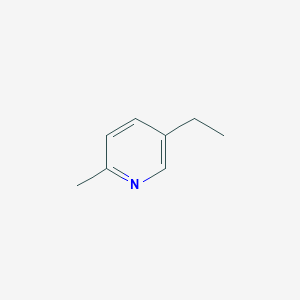

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSLROIKFLNUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021861 | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-5-ethylpyridine appears as a colorless to yellow liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may slightly irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless liquid with a sharp, penetrating odor; [Hawley] Colorless or pale yellow liquid; [MSDSonline], Liquid, COLOURLESS LIQUID., Colourless liquid; Sharp penetrating aromatic aroma | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-5-ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1317/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

352 °F at 760 mmHg (USCG, 1999), 177.8 °C @ 747 mm Hg, 172.00 to 175.00 °C. @ 760.00 mm Hg, 178.3 °C | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

155 °F (USCG, 1999), 68 °C, 155 °F, 68 °C (OPEN CUP), 68 °C o.c. | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-5-ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in alc, ether, benzene, dilute acids, concn sulfuric acid, Very soluble in acetone, In water, 1.2 g/100 ml @ 29 °C, 12 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 12 (moderate), Slightly soluble in water and fat, Soluble (in ethanol) | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1317/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.922 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.9184 @ 23 °C/4 °C, Density (at 20 °C): 0.92 g/cm³, Relative density of the vapour/air-mixture at °C (air = 1): 1.01, 0.917-0.923 | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1317/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.2 (AIR= 1), Relative vapor density (air = 1): 4.2 | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.17 mmHg (USCG, 1999), 1.43 [mmHg], 1.43 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.191 | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-5-ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Picolines and other substituted pyridines are by-products | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

104-90-5 | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-ethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 5-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG205CGK3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-94.5 °F (USCG, 1999), -70.3 °C (freezing point), -70.9 °C, -70 °C | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYL-5-ETHYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Ethyl-2-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-ETHYL-2-METHYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-2-methylpyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-methylpyridine, also known as 5-ethyl-2-picoline, is a heterocyclic organic compound with the chemical formula C8H11N.[1][2] It is a substituted pyridine derivative that holds significant industrial importance, primarily as a key intermediate in the synthesis of nicotinic acid (Niacin or Vitamin B3) and its amide, nicotinamide.[1][3][4] Its utility extends to the production of various pharmaceuticals, including the anti-inflammatory drug Etoricoxib and the type-2 diabetes medication Pioglitazone, as well as agrochemicals like the herbicide Toperamezone.[5] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound.

Chemical Structure and Identification

This compound consists of a pyridine ring substituted with a methyl group at the 2-position and an ethyl group at the 5-position.

| Identifier | Value |

| IUPAC Name | This compound[6][7] |

| CAS Number | 104-90-5[2][7] |

| Molecular Formula | C8H11N[7][8] |

| SMILES | CCC1=CN=C(C=C1)C[6][7] |

| InChI Key | NTSLROIKFLNUIJ-UHFFFAOYSA-N[6][7] |

| Synonyms | 5-Ethyl-2-picoline, Aldehydecollidine, 2-Methyl-5-ethylpyridine[2][9] |

Physicochemical Properties

This compound is a colorless to light yellow liquid with a sharp, aromatic odor.[6][8] It is combustible and hygroscopic.[8][10] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Weight | 121.18 g/mol [6] |

| Density | 0.919 g/mL at 25 °C[8] |

| Boiling Point | 178 °C[1] |

| Melting Point | -70.3 °C[1][11] |

| Flash Point | 66.11 °C (151.00 °F)[12] |

| Water Solubility | 12.0 g/L at 20 °C[12][13] |

| logP (o/w) | 2.178 (estimated)[12] |

| pKa | 6.51[6][13] |

| Vapor Density | 4.2 (Air = 1)[12] |

| Refractive Index | 1.497 at 20 °C[8] |

Reactivity and Stability

This compound is a stable compound under normal conditions.[10] It is a weak base and reacts exothermically with acids to form salts.[8][9] The compound is incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[8][10] A notable hazardous reaction can occur with nitric acid at elevated temperatures and pressures, which can be explosive.[8][9] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[10]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the condensation reaction of paraldehyde (a trimer of acetaldehyde) with ammonia.[1][4] This reaction is typically carried out at high temperatures and pressures in the presence of a catalyst.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis from Paraldehyde and Ammonia

The following protocol is adapted from a procedure published in Organic Syntheses.[14]

Materials:

-

Paraldehyde (1.57 moles)

-

28% Aqueous ammonium hydroxide (4.38 moles)

-

Ammonium acetate (0.065 moles)

-

Chloroform

Procedure:

-

A 2-liter steel reaction vessel is charged with 28% aqueous ammonium hydroxide, paraldehyde, and ammonium acetate.

-

The vessel is sealed and heated to 230°C with continuous agitation. This temperature is maintained for one hour.

-

After cooling the autoclave to room temperature, the resulting two-layered reaction mixture is separated.

-

To the non-aqueous layer, 60 mL of chloroform is added to precipitate out dissolved water, which is then combined with the main aqueous layer.

-

The aqueous layer is extracted three times with 50 mL portions of chloroform.

-

The chloroform extracts are combined with the main non-aqueous portion.

-

Chloroform is removed by distillation at atmospheric pressure.

-

The residue is then subjected to fractional distillation under reduced pressure (17 mm Hg).

-

The fraction boiling at 65-66°C is collected as this compound.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).[6][15]

Experimental Protocol: HPLC Analysis

The following is a representative HPLC method for the analysis of this compound.[15]

Instrumentation:

-

HPLC system with a UV detector

-

Primesep 100 mixed-mode column (or equivalent)

Mobile Phase:

-

A gradient mobile phase consisting of acetonitrile and water with a sulfuric acid buffer. For Mass Spectrometry (MS) detection, formic acid can be used as a substitute for sulfuric acid.

Detection:

-

UV detection at 250 nm.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by diluting the test material in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution of the compound at 250 nm.

-

The retention time of the peak in the sample chromatogram should match that of the standard. The purity can be calculated based on the peak area.

Applications in Drug Development and Other Industries

The primary application of this compound is as a precursor for the synthesis of nicotinic acid.[1][15] This is typically achieved through oxidation with nitric acid.[1] Nicotinic acid is a vital human nutrient and is also used in various pharmaceutical formulations.

Caption: Role of this compound in various industries.

Safety and Toxicology

This compound is classified as toxic if it comes into contact with the skin or is inhaled, and it is harmful if swallowed.[10] It can cause severe skin burns and eye damage.[10] The oral LD50 in rats is reported as 1300 uL/kg.[12] It is also considered harmful to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[10] Work should be conducted in a well-ventilated area.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pyridine, 5-ethyl-2-methyl- [webbook.nist.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Fine Chemicals - this compound [jubilantingrevia.com]

- 6. This compound | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 104-90-5 [matrix-fine-chemicals.com]

- 8. This compound | 104-90-5 [chemicalbook.com]

- 9. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 13. This compound manufacturers and suppliers in india [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Characterization of 5-Ethyl-2-methylpyridine (CAS Number: 104-90-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 5-Ethyl-2-methylpyridine (CAS No. 104-90-5), a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. This document details its physicochemical properties, spectroscopic data, and the analytical methodologies employed for its identification and quantification. Detailed experimental protocols for key analytical techniques are provided, and a typical characterization workflow is visualized. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

This compound is a colorless to yellow liquid with a sharp, penetrating odor.[1][2][3] Its key physicochemical properties are summarized in the tables below, compiled from various sources.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [4][5] |

| Molecular Weight | 121.18 g/mol | [1] |

| Appearance | Colorless to yellow clear liquid | [1][5] |

| Melting Point | -70 °C to -70.9 °C | [5][6] |

| Boiling Point | 172 - 178 °C at 760 mmHg | [4][5] |

| Density | 0.917 - 0.923 g/cm³ at 20-25 °C | [4][5] |

| Vapor Density | 4.2 (Air = 1) | [4][7] |

| Vapor Pressure | 1.43 mmHg at 25 °C | [4] |

Table 2: Solubility and Partitioning of this compound

| Property | Value | Source(s) |

| Solubility in Water | 12,000 mg/L at 20 °C (Slightly soluble) | [4][5] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene | [2][4] |

| LogP (o/w) | 2.178 (estimated) - 2.41 | [4][8] |

Table 3: Optical and Safety-Related Properties of this compound

| Property | Value | Source(s) |

| Refractive Index (n20/D) | 1.495 - 1.502 | [4] |

| Flash Point | 66.11 °C - 68 °C (Tag Closed Cup) | [1][4][5] |

| Autoignition Temperature | 504 °C | [8] |

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Table 4: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-6 (Pyridine ring) |

| ~7.3 | d | 1H | H-4 (Pyridine ring) |

| ~7.0 | d | 1H | H-3 (Pyridine ring) |

| ~2.6 | q | 2H | -CH₂- (Ethyl group) |

| ~2.4 | s | 3H | -CH₃ (Methyl group at C-2) |

| ~1.2 | t | 3H | -CH₃ (Ethyl group) |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Table 5: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~157 | C-2 (Pyridine ring) |

| ~149 | C-6 (Pyridine ring) |

| ~136 | C-4 (Pyridine ring) |

| ~133 | C-5 (Pyridine ring) |

| ~121 | C-3 (Pyridine ring) |

| ~25 | -CH₂- (Ethyl group) |

| ~24 | -CH₃ (Methyl group at C-2) |

| ~15 | -CH₃ (Ethyl group) |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 6: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3050-2850 | C-H stretch | Aromatic and Aliphatic |

| ~1600, 1570, 1480 | C=C, C=N stretch | Pyridine ring |

| ~1460, 1380 | C-H bend | Alkyl groups |

| ~830 | C-H out-of-plane bend | Substituted pyridine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 7: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 121 | Molecular ion [M]⁺ |

| 106 | [M-CH₃]⁺ |

| 79 | Pyridine ring fragment |

| 77 | Phenyl fragment |

Gas Chromatography (GC)

GC is a standard method for assessing the purity of this compound and for its quantification in mixtures.

Table 8: Typical Gas Chromatography Parameters

| Parameter | Value |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temperature of 100 °C, ramp to 250 °C at 10 °C/min |

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly in the context of reaction monitoring or formulation analysis.

Table 9: High-Performance Liquid Chromatography Parameters

| Parameter | Value |

| Column | Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.05% Sulfuric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Reference | [1] |

Experimental Protocols

The following are detailed, representative protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration if quantification is required.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

GC Conditions:

-

Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Injector: Split mode (split ratio 50:1), temperature 250 °C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program: Hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Detector: FID at 280 °C.

-

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of its peak area relative to the total area of all peaks.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical substance like this compound.

Caption: Analytical workflow for the characterization of this compound.

Applications and Safety

Applications

This compound serves as a versatile intermediate in the chemical industry. Its primary applications include:

-

Synthesis of Nicotinic Acid (Niacin): It is a precursor in the manufacturing of nicotinic acid (Vitamin B3) and its amide, nicotinamide.[8][9]

-

Pharmaceutical Intermediate: It is used in the synthesis of various active pharmaceutical ingredients (APIs), including the anti-inflammatory drug Etoricoxib and the anti-diabetic drug Pioglitazone.[10]

-

Agrochemicals: It is an intermediate for the production of herbicides like Topramezone.[10]

-

Flavoring Agent: It is used as a flavoring agent in food products and is found naturally in some foods like cheese, tea, and whiskey.[3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[7][8] It is also a combustible liquid.[7]

-

Handling Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[7][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[7]

This technical guide provides a foundational understanding of the characterization of this compound. For further details, researchers are encouraged to consult the cited literature and relevant safety data sheets.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 104-90-5 [chemicalbook.com]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Pyridine, 5-ethyl-2-methyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-エチル-2-メチルピリジン ≥96% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of 5-Ethyl-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethyl-2-methylpyridine (CAS No. 104-90-5), a key intermediate in the synthesis of nicotinic acid (Vitamin B3) and a significant compound in flavor and fragrance chemistry.[1] This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.32 | s | 1H | H-6 (Pyridine ring) |

| 7.35 | d | 1H | H-4 (Pyridine ring) |

| 6.98 | d | 1H | H-3 (Pyridine ring) |

| 2.62 | q | 2H | -CH₂- (Ethyl group) |

| 2.49 | s | 3H | -CH₃ (at C-2) |

| 1.23 | t | 3H | -CH₃ (Ethyl group) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Carbon Atom |

| 157.0 | C-2 (Pyridine ring) |

| 148.9 | C-6 (Pyridine ring) |

| 136.5 | C-4 (Pyridine ring) |

| 133.0 | C-5 (Pyridine ring) |

| 121.5 | C-3 (Pyridine ring) |

| 25.4 | -CH₂- (Ethyl group) |

| 24.1 | -CH₃ (at C-2) |

| 15.2 | -CH₃ (Ethyl group) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2850 | Medium-Strong | C-H stretching (Aromatic and Aliphatic) |

| 1600, 1570, 1480 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| 1450, 1380 | Medium | C-H bending (Aliphatic) |

| 830 | Strong | C-H out-of-plane bending (Aromatic) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Data

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |

| 121 | 54 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [M-CH₃]⁺ |

| 93 | 15 | [M-C₂H₄]⁺ |

| 79 | 33 | [C₅H₄N]⁺ |

| 77 | 18 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of 5-10 mg of this compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2] The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[2] For the ¹H NMR spectrum, a standard single-pulse sequence was used with 16 to 64 scans and a relaxation delay of 1-2 seconds.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.[3][4] The spectrum was recorded in the range of 4000-400 cm⁻¹.[5] A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source.[6][7] The sample was introduced into the ion source, where it was bombarded with electrons at an energy of 70 eV.[7][8] The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).[7]

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Physical properties of 5-Ethyl-2-methylpyridine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 5-Ethyl-2-methylpyridine, specifically its boiling point and density. The information is presented for easy reference and includes generalized experimental protocols for the determination of these properties.

Core Physical Properties

This compound, an organic compound with the formula (C₂H₅)(CH₃)C₅H₃N, is a colorless to light yellow liquid.[1] It is a significant intermediate in the synthesis of various compounds, most notably nicotinic acid (Vitamin B3).[2][3] Accurate knowledge of its physical properties is crucial for its handling, purification, and application in research and industrial settings.

Data Presentation

The following table summarizes the key physical properties of this compound based on compiled data.

| Physical Property | Value | Conditions |

| Boiling Point | 178 °C | At 760 mmHg |

| 172.00 to 175.00 °C | At 760.00 mm Hg | |

| Density | 0.9208 g/cm³ | At 25 °C |

| 0.919 g/mL | At 25 °C | |

| 0.91700 to 0.92300 g/mL | At 25.00 °C |

Experimental Protocols

While specific experimental data for the determination of this compound's boiling point and density are often cited from established literature, this section outlines the general methodologies employed for such measurements for organic liquids.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of an organic liquid is through distillation.

Methodology: Simple Distillation

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Sample Preparation: The distilling flask is charged with the liquid sample (this compound) and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

Data Collection: The temperature is recorded when the vapor temperature stabilizes while the liquid is distilling at a steady rate. This stable temperature is the boiling point of the liquid. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, this is commonly measured using a pycnometer or by accurately measuring the mass of a known volume.

Methodology: Using a Graduated Cylinder and Balance

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.

-

Volume Measurement: A specific volume of the liquid (this compound) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Container and Liquid: The combined mass of the graduated cylinder and the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume. For higher accuracy, this procedure should be repeated multiple times, and the average density calculated.

Logical Relationship: Synthesis of Nicotinic Acid

This compound is a crucial precursor in the industrial synthesis of nicotinic acid (Vitamin B3). The overall process involves the oxidation of this compound. This chemical transformation is a key pathway in the production of this essential nutrient.

Caption: Synthesis of Nicotinic Acid from this compound.

References

A Comprehensive Technical Guide to the Solubility of 5-Ethyl-2-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 5-Ethyl-2-methylpyridine, a key intermediate in various chemical syntheses. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for its determination, and logical workflows to guide laboratory practices.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Molecular Weight | 121.18 g/mol | [1][2] |

| CAS Number | 104-90-5 | [1][2] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 178 °C | [1] |

| Density | 0.919 g/mL at 25 °C | [1] |

Solubility Profile

Table 1: Solubility of this compound in Various Solvents

| Solvent | Formula | Type | Solubility | Temperature (°C) | Reference |

| Water | H₂O | Polar Protic | 12 g/L | 20 | [4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | [3] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Not Specified | [3] |

| Benzene | C₆H₆ | Nonpolar | Soluble | Not Specified | [3] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Very Soluble | Not Specified | [3] |

| Sulfuric Acid (conc.) | H₂SO₄ | Strong Acid | Soluble | Not Specified | [5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for key experiments to quantify the solubility of this compound in an organic solvent of interest.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the withdrawn sample through a fine-porosity filter (e.g., 0.45 µm PTFE syringe filter) to remove all undissolved solute.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that ensures complete solvent removal without loss of the solute.

-

Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the residue. The difference in weight gives the mass of the dissolved this compound.

-

-

Calculation:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

UV/Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is generally faster than the gravimetric method.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw and filter a sample of the supernatant as described in the gravimetric method (Step 2).

-

Perform a precise serial dilution of the clear filtrate with the same solvent to bring the concentration within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Solubility (g/L) = Concentration of diluted sample (g/L) * Dilution factor

-

Logical Relationship for Solvent Selection

The choice of an appropriate solvent is a critical first step in many chemical applications. The following diagram illustrates a logical decision-making process for selecting a solvent based on the properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Ethyl-2-methylpyridine from Paraldehyde and Ammonia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-ethyl-2-methylpyridine, a key intermediate in the production of nicotinic acid (Vitamin B3). The primary focus is on the reaction of paraldehyde with ammonia, a common industrial method based on the Chichibabin pyridine synthesis. This document outlines the reaction's theoretical basis, detailed experimental protocols for both liquid and gas-phase syntheses, and quantitative data to support process understanding and optimization.

Introduction

This compound, also known as aldehyde-collidine, is a crucial precursor for the industrial synthesis of nicotinic acid and nicotinamide. The most prevalent method for its production involves the condensation of an acetaldehyde source, such as paraldehyde, with ammonia.[1][2] This reaction is a classic example of the Chichibabin pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia to form a pyridine ring.[1] The overall balanced chemical equation for the synthesis from acetaldehyde and ammonia is:

4 CH₃CHO + NH₃ → (C₂H₅)(CH₃)C₅H₃N + 4 H₂O[2]

The synthesis can be performed in either a liquid or a gas phase, with the choice of phase influencing the catalyst, reaction conditions, and downstream processing.

Reaction Mechanism and Theoretical Background

The synthesis of this compound from paraldehyde and ammonia proceeds through a complex series of reactions. While the exact mechanism is still a subject of discussion, it is generally accepted to involve the following key steps:

-

Depolymerization of Paraldehyde: In the presence of an acidic catalyst or heat, paraldehyde (a cyclic trimer of acetaldehyde) depolymerizes to yield acetaldehyde.

-

Imine Formation: Acetaldehyde reacts with ammonia to form an aldimine (CH₃CHNH).

-

Aldol-type Condensations: The highly reactive aldimine undergoes a series of aldol-type condensation reactions, leading to the formation of larger, unsaturated intermediates.

-

Cyclization and Aromatization: The linear intermediates cyclize and subsequently undergo dehydration and dehydrogenation to form the aromatic pyridine ring.

The overall process involves multiple equilibrium steps, and the reaction conditions must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts such as 2- and 4-picoline.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound from paraldehyde and ammonia under different conditions.

Table 1: Liquid-Phase Synthesis Conditions and Yields

| Parameter | Value | Reference |

| Reactants | ||

| Paraldehyde | 1.57 moles | [4] |

| 28% Aqueous Ammonium Hydroxide | 4.38 moles | [4] |

| Ammonium Acetate (Catalyst) | 0.065 moles | [4] |

| Reaction Conditions | ||

| Temperature | 230 °C | [4] |

| Pressure | 800 - 3000 psi (approx. 55 - 207 bar) | [4] |

| Reaction Time | 1 hour | [4] |

| Yield | ||

| This compound | 50-53% | [4] |

| Note: The yield can be increased to 60-70% by using an 8:1 molar ratio of ammonium hydroxide to paraldehyde.[4] |

Table 2: Gas-Phase Synthesis Conditions

| Parameter | Value | Reference |

| Reactants | Paraldehyde and Ammonia | [1] |

| Catalyst | Modified Alumina (Al₂O₃) or Silica (SiO₂) | [1] |

| Reaction Conditions | ||

| Temperature | 350-500 °C | [1] |

Experimental Protocols

Liquid-Phase Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials:

-

Paraldehyde (207.5 g, 209 ml, 1.57 moles)

-

28% Aqueous Ammonium Hydroxide (267 g, 296 ml, 4.38 moles)

-

Ammonium Acetate (5.0 g, 0.065 moles)

-

Chloroform

-

2-liter steel reaction vessel (autoclave) capable of withstanding high pressure and equipped with a stirrer and a thermocouple.

-

Distillation apparatus with a 30-cm Fenske-type column.

Procedure:

-

Charging the Reactor: In the 2-liter steel reaction vessel, combine 267 g of 28% aqueous ammonium hydroxide, 207.5 g of paraldehyde, and 5.0 g of ammonium acetate.

-

Reaction: Seal the reactor and heat the mixture to 230 °C with continuous agitation. Maintain this temperature for 1 hour. Note that the reaction is exothermic and the temperature may briefly rise above 230 °C.[4] The pressure will range from 800 to 3000 psi.

-

Cooling and Separation: Allow the autoclave to cool to room temperature. Carefully vent any residual pressure and open the vessel. The reaction mixture will have separated into two layers. Separate the layers.

-

Extraction: To the non-aqueous layer, add 60 ml of chloroform. This will cause the separation of some dissolved water, which should be combined with the aqueous layer. Extract the aqueous layer with three 50-ml portions of chloroform. Combine all the chloroform extracts with the main non-aqueous portion.

-

Purification:

-

Remove the chloroform by distillation at atmospheric pressure.

-

Perform a fractional distillation of the residue under reduced pressure using a 30-cm Fenske-type column.

-

A fore-run consisting of water, unreacted paraldehyde, and α-picoline will distill at 40–60 °C/17 mm.

-

The desired product, this compound, will distill at 65–66 °C/17 mm. This should yield 72–76 g (50–53%) of a colorless liquid.

-

Gas-Phase Synthesis

Detailed industrial protocols for the gas-phase synthesis are often proprietary. However, the general principles are well-established.[1]

General Procedure:

-

Vaporization: Paraldehyde and ammonia are vaporized separately and then mixed.

-

Catalytic Conversion: The gaseous mixture is passed over a solid catalyst bed, typically consisting of modified alumina or silica, heated to 350–500 °C.[1]

-

Condensation and Separation: The product stream is cooled to condense the liquid products. The resulting mixture of pyridine bases, unreacted starting materials, and water is then separated.

-

Purification: The crude product is purified by fractional distillation to isolate the this compound.

Visualizations

The following diagrams illustrate the key aspects of the synthesis process.

Caption: Generalized reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the liquid-phase synthesis of this compound.

References

5-Ethyl-2-methylpyridine as a Precursor to Nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-ethyl-2-methylpyridine and its pivotal role as a precursor in the synthesis of nicotinic acid (Niacin, Vitamin B3). The document details the chemical synthesis process, including experimental protocols and quantitative data, and explores the biological significance of nicotinic acid by outlining its primary signaling pathways.

This compound: Properties and Synthesis

This compound, also known as aldehyde-collidine, is a colorless to light yellow liquid.[1][2] It serves as a crucial starting material for the industrial production of nicotinic acid.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| Boiling Point | 178 °C | [2][5] |

| Density | 0.919 g/mL at 25 °C | [2][5] |

| Refractive Index | n20/D 1.497 | [2][5] |

| Melting Point | -70.9 °C | [6] |

| Flash Point | 70 °C | [6] |

The industrial synthesis of this compound is achieved through the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[7]

Synthesis of Nicotinic Acid from this compound

The primary industrial method for converting this compound to nicotinic acid is through oxidation with nitric acid, a process commercialized by companies like Lonza.[3][8] This process involves the initial oxidation of both the ethyl and methyl groups to carboxylic acids, forming the intermediate 2,5-pyridinedicarboxylic acid (isocinchomeronic acid).[8] Subsequent decarboxylation of this intermediate yields nicotinic acid.[8]

Reaction Workflow

The overall synthetic route can be visualized as a two-step process.

Quantitative Data

The industrial process has been optimized to achieve high conversion and yield.

Table 2: Industrial Process Parameters for Nicotinic Acid Synthesis

| Parameter | Value | Reference |

| Oxidizing Agent | Nitric Acid (HNO₃) | [3][8] |

| Temperature (Oxidation) | 190–270 °C | [8] |

| Pressure (Oxidation) | 2–8 MPa | [8] |

| Temperature (Decarboxylation) | 220 °C | [8] |

| Initial Conversion | 80% | [8] |

| Initial Yield | 70% | [8] |

| Optimized Conversion | 96% | [3] |

| Optimized Yield | 91% | [3] |

Detailed Experimental Protocol (Laboratory Scale Adaptation)

This protocol is an adaptation of the industrial process for laboratory-scale synthesis.

Materials:

-

This compound (≥98% purity)

-

Concentrated Nitric Acid (60-70%)

-

Sulfuric Acid (98%)

-

Deionized Water

-

Activated Carbon

-

Ice Bath

Equipment:

-

High-pressure autoclave with stirrer and temperature/pressure controls

-

Heating mantle

-

Distillation apparatus

-

Büchner funnel and flask

-

Glassware (beakers, flasks, etc.)

-

pH meter

Procedure:

-

Reaction Setup: In a high-pressure autoclave, cautiously add sulfuric acid. While stirring and cooling in an ice bath, slowly add this compound.

-

Oxidation: Seal the autoclave and heat the mixture to 190-270 °C. Gradually introduce nitric acid into the reactor, maintaining the pressure between 2-8 MPa. The reaction is highly exothermic and requires careful monitoring and control of the temperature and pressure. Continue the reaction for approximately 45 minutes.

-

Decarboxylation: After the oxidation is complete, increase the temperature to around 220 °C to facilitate the decarboxylation of the intermediate 2,5-pyridinedicarboxylic acid to nicotinic acid.

-